molecular formula C12H14N2O5S B2417730 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone CAS No. 1325306-34-0

2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2417730
CAS No.: 1325306-34-0
M. Wt: 298.31
InChI Key: SQYZBKYIGAYYSS-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring, a nitrophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or other functional groups are oxidized.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[(2-Aminophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
  • 2-[(2-Methylphenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
  • 2-[(2-Fluorophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone

Uniqueness

2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications.

Properties

IUPAC Name

2-(2-nitrophenyl)sulfonyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-12(13-7-3-4-8-13)9-20(18,19)11-6-2-1-5-10(11)14(16)17/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYZBKYIGAYYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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